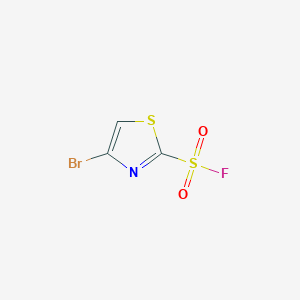

4-Bromo-1,3-thiazole-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

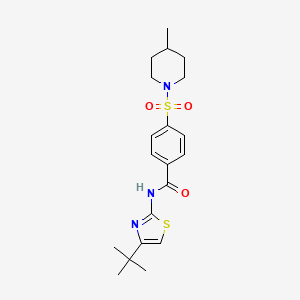

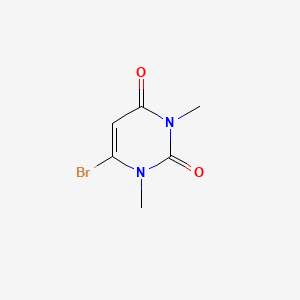

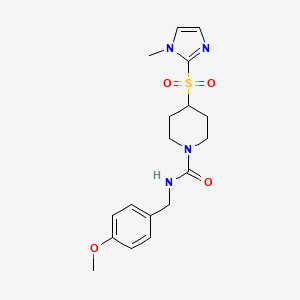

4-Bromo-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1936330-57-2 . It has a molecular weight of 246.08 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Fluorosulfonylation and Click Chemistry

- SuFEx Clickable Reagents : 1-Bromoethene-1-sulfonyl fluoride has been identified as a novel fluorosulfonylation reagent with three addressable handles (vinyl, bromide, and sulfonyl fluoride), showcasing its potential as a tris-electrophile. This compound serves as a SuFEx clickable material, enriching the toolbox for SuFEx click chemistry. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition demonstrates a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties, highlighting its versatility in chemical synthesis (Leng & Qin, 2018).

Synthesis of Fluorinated Compounds

- Fluoroalkylative Aryl Migration : Research has demonstrated the utility of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This indicates the potential of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride in facilitating the synthesis of fluorinated compounds, contributing to a broad range of applications in medicinal chemistry and materials science (He, Tan, Ni, & Hu, 2015).

Biological and Medicinal Chemistry Applications

- Antimicrobial and Antidiabetic Agents : The synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, as well as their cyclic sulfonylthiourea derivatives, have been pursued as hypoglycemic and antimicrobial agents. This underscores the role of sulfonamide and sulfonyl fluoride derivatives in the development of new therapeutic agents, with preliminary biological screening revealing significant antidiabetic activity. Such findings illustrate the broad applicability of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride in the design and synthesis of potential drug candidates (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Electrochemical Synthesis

- Electrochemical Approaches : The development of novel and efficient synthetic methods to access sulfonyl fluorides is of great interest, with electrochemical approaches being highlighted for their mildness and environmental friendliness. Such methods use thiols or disulfides, combined with potassium fluoride, to prepare sulfonyl fluorides, showcasing the versatility of compounds like 4-Bromo-1,3-thiazole-2-sulfonyl fluoride in supporting sustainable chemical synthesis practices (Laudadio et al., 2019).

Propriétés

IUPAC Name |

4-bromo-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNOLVIBOPAKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(furan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2685986.png)

![Ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685995.png)

![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2685998.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2686001.png)